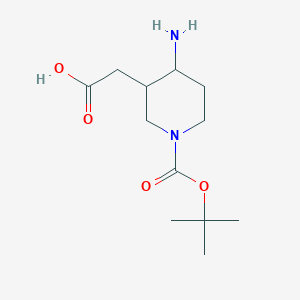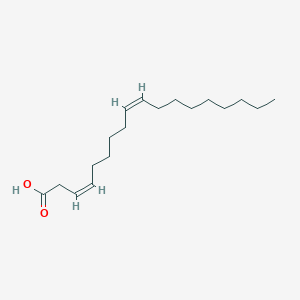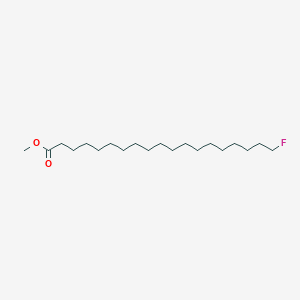
Methyl 19-fluorononadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 19-fluorononadecanoate is an organic compound that belongs to the class of fluorinated fatty acid esters It is characterized by the presence of a fluorine atom at the 19th carbon position of a nonadecanoic acid chain, which is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 19-fluorononadecanoate typically involves the fluorination of nonadecanoic acid followed by esterification. One common method is the direct fluorination of nonadecanoic acid using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The fluorinated nonadecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The esterification step can be carried out in batch or continuous reactors, depending on the desired production scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 19-fluorononadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alcohols or other reduced derivatives.
Substitution: Various fluorinated amines, thiols, or other substituted products.
科学的研究の応用
Methyl 19-fluorononadecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: It is used in the production of specialty chemicals, surfactants, and materials with unique properties.
作用機序
The mechanism of action of methyl 19-fluorononadecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Methyl 19-chlorononadecanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 19-bromononadecanoate: Contains a bromine atom at the 19th position.
Methyl 19-iodononadecanoate: Features an iodine atom at the 19th position.
Uniqueness
Methyl 19-fluorononadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and potential biological activity. These properties make it valuable for specific applications where other halogenated compounds may not be suitable.
特性
分子式 |
C20H39FO2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
methyl 19-fluorononadecanoate |
InChI |
InChI=1S/C20H39FO2/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChIキー |
LVHNWSTVPOELAM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


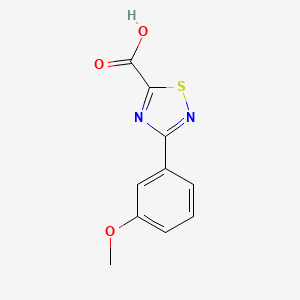
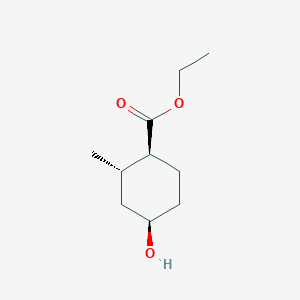
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
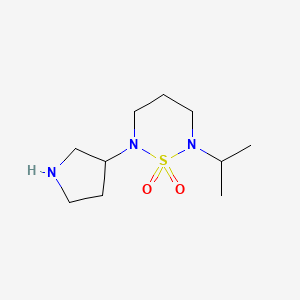
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
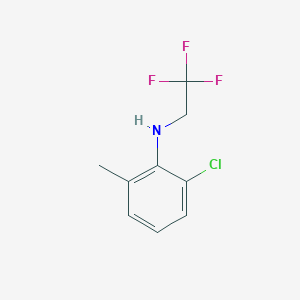
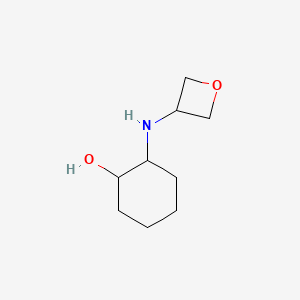
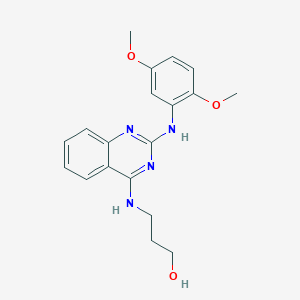
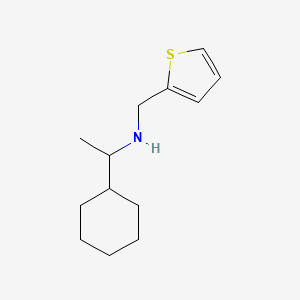
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
